Benzyl 3,5-dimethylbenzoate

Description

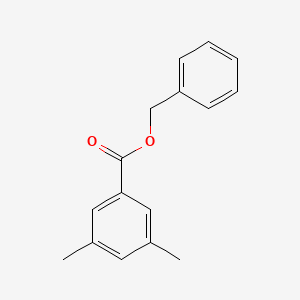

Benzyl 3,5-dimethylbenzoate is an aromatic ester derived from 3,5-dimethylbenzoic acid and benzyl alcohol. The compound features a benzyl ester group attached to a benzoic acid ring substituted with methyl groups at the 3 and 5 positions. This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity and steric bulk compared to simpler benzoate esters.

Properties

CAS No. |

928017-61-2 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

benzyl 3,5-dimethylbenzoate |

InChI |

InChI=1S/C16H16O2/c1-12-8-13(2)10-15(9-12)16(17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

InChI Key |

VQYFWEJDIBIBEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3,5-dimethylbenzoate can be synthesized through the esterification reaction between 3,5-dimethylbenzoic acid and benzyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating methyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 3,5-dimethylbenzoic acid.

Reduction: Benzyl alcohol and 3,5-dimethylbenzyl alcohol.

Substitution: 3,5-dimethyl-4-nitrobenzoate or 3,5-dimethyl-4-chlorobenzoate.

Scientific Research Applications

Benzyl 3,5-dimethylbenzoate has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of benzyl 3,5-dimethylbenzoate largely depends on its chemical structure and the functional groups present. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The aromatic ring with methyl substituents can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural Analogs: Methyl and Ethyl 3,5-Dimethylbenzoate

Methyl 3,5-dimethylbenzoate (CAS: 343319-03-9) and Ethyl 3,5-dimethylbenzoate (CAS: 21239-29-2) are direct analogs differing only in their ester alkyl groups. Key properties include:

- Key Differences :

- The benzyl group in Benzyl 3,5-dimethylbenzoate introduces higher molecular weight and boiling point compared to methyl/ethyl analogs, as seen in Benzyl Benzoate .

- Methyl 3,5-dimethylbenzoate is utilized in synthesizing antimalarial compounds, while Ethyl 3,5-dimethylbenzoate is primarily a laboratory reagent .

Substituent Variations: Chloro vs. Methyl Groups

Methyl 3,5-dichlorobenzoate (CAS: 343319-03-9) replaces methyl groups with chlorine atoms, altering reactivity:

- Electron Effects : Chlorine’s electron-withdrawing nature increases electrophilicity, enhancing susceptibility to nucleophilic substitution compared to electron-donating methyl groups .

- Applications : Chlorinated benzoates are often intermediates in agrochemicals, whereas methyl-substituted variants like this compound may favor pharmaceutical applications due to reduced toxicity .

Complex Derivatives: Functionalized Benzoates

- 2,5-Dioxopyrrolidin-1-yl (E)-4-((2,6-dimethyl-4-(nonyloxy)phenyl)diazenyl)-3,5-dimethylbenzoate (3j): A diazenyl-substituted derivative used in light-actuated materials. The nonyloxy chain enhances solubility in hydrophobic matrices, a property absent in simpler esters like this compound .

- Benzyl 3,5-difluoro-4-formylbenzoate: Fluorine and formyl groups confer polarity, making it suitable for click chemistry or as a synthetic intermediate in drug discovery, contrasting with the non-polar this compound .

Data Tables: Comparative Physicochemical Properties

Table 1. Physical Properties of Selected Benzoate Esters

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.